4-Isothiazolecarbonitrile, 3-chloro-5-methyl-
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Overview
Description
4-Isothiazolecarbonitrile, 3-chloro-5-methyl-, is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound, in particular, has garnered interest due to its potential use as a synthetic intermediate in various chemical reactions and its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-methyl-, typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with specific reagents. One common method involves the reaction with 1-iodo-4-methylbenzene in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired compound in a 60% yield .
Industrial Production Methods
While specific industrial production methods for 4-Isothiazolecarbonitrile, 3-chloro-5-methyl-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarbonitrile, 3-chloro-5-methyl-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Aryl Substitution: The compound can undergo CH arylation reactions to form aryl-substituted isothiazoles.
Common Reagents and Conditions
Silver Fluoride (AgF): Used in substitution reactions.
Palladium(II) Chloride (Pd(Ph3P)2Cl2): A catalyst in arylation reactions.
Triphenylphosphine (Ph3P): A ligand in catalytic reactions.
Acetonitrile (MeCN): A solvent used in various reactions.
Major Products Formed
Aryl-Substituted Isothiazoles: Formed through CH arylation reactions.
Substituted Derivatives: Formed through substitution reactions involving the chlorine atom.
Scientific Research Applications
4-Isothiazolecarbonitrile, 3-chloro-5-methyl-, has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-methyl-, involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: A similar compound with a p-tolyl group instead of a methyl group.
3,5-Dichloroisothiazole-4-carbonitrile: Another related compound with two chlorine atoms.
Uniqueness
4-Isothiazolecarbonitrile, 3-chloro-5-methyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c1-3-4(2-7)5(6)8-9-3/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSWHABLRUZWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451625 |
Source
|
Record name | 4-Isothiazolecarbonitrile, 3-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647016-67-9 |
Source
|
Record name | 4-Isothiazolecarbonitrile, 3-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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